molecular formula C7H8BBrO2 B1271539 3-Bromomethylphenylboronic acid CAS No. 51323-43-4

3-Bromomethylphenylboronic acid

Cat. No. B1271539
CAS RN: 51323-43-4
M. Wt: 214.85 g/mol
InChI Key: ATRFDLFMCLYROQ-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds that contain a trivalent boron atom connected to an organic substituent and two hydroxyl groups. They are versatile intermediates in organic synthesis, particularly in the formation of carbon-boron bonds, which are essential in various coupling reactions. The study of 3-bromophenylboronic acid, a derivative of boronic acid, is significant due to its potential applications in creating complex molecular structures through various synthetic pathways .

Synthesis Analysis

The synthesis of arylboronic acids, including derivatives such as 3-bromophenylboronic acid, can be achieved through several methods. One approach involves the lithium-halogen exchange reaction followed by an "in situ quench" with a boron reagent, as demonstrated in the preparation of 3-pyridylboronic acid and other arylboronic acids from corresponding aryl halides . Additionally, the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA) followed by a Br/Li exchange using BuLi/THF at low temperatures has been used to synthesize ortho-functionalized arylboronic acids .

Molecular Structure Analysis

The molecular structure of 3-bromophenylboronic acid has been studied using various experimental techniques such as FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR, and theoretical calculations using density functional theory (DFT). These studies have provided insights into the vibrational modes, chemical shifts, and electronic properties of the molecule. The geometry optimization of possible conformers and the assignment of fundamental vibrations have been carried out to understand the molecular behavior of 3-bromophenylboronic acid .

Chemical Reactions Analysis

3-Bromophenylboronic acid can participate in various chemical reactions, including coupling reactions and cyclization processes. For instance, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids lead to the formation of indenones and naphthalene derivatives . Similarly, the Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids synthesizes a multi-substituted dihydronaphthalene scaffold . These reactions highlight the utility of bromophenylboronic acids in constructing complex aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromophenylboronic acid have been extensively characterized through experimental and computational studies. The compound exhibits specific spectroscopic features that can be used to identify and quantify it in various media. Theoretical calculations have provided additional information on the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as its molecular electrostatic potential surface (MEPs). These properties are crucial for understanding the reactivity and interaction of 3-bromophenylboronic acid with other molecules .

Scientific Research Applications

Synthesis and Preparation Techniques

  • A study by Li et al. (2002) detailed an improved protocol for preparing arylboronic acids, including 3-pyridylboronic acid, from aryl halides like 3-bromopyridine. This protocol, involving lithium-halogen exchange and "in situ quench," can be relevant to the preparation of compounds similar to 3-bromomethylphenylboronic acid (Wenjie Li et al., 2002).

Chemical Synthesis and Catalysis

  • In a study by Ikram et al. (2015), the synthesis of various derivatives based on arylboronic acids, including those related to 3-bromomethylphenylboronic acid, was achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method shows the utility of arylboronic acids in synthesizing complex organic compounds (H. Ikram et al., 2015).
  • Szumigala et al. (2004) developed a scalable synthesis method for aryl boronic acids through the halodeboronation of a series of aryl boronic acids, demonstrating the versatility and effectiveness of these compounds in chemical synthesis (Ronald H. Szumigala et al., 2004).

Polymer Science

  • Tanaka et al. (2001) reported the preparation of hyperbranched copolymers using a process that could be applicable to 3-bromomethylphenylboronic acid. These copolymers, formed through palladium-catalyzed coupling, have potential applications in various fields due to their unique properties (Susumu Tanaka et al., 2001).

Biochemistry and Pharmacology

  • Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid derivatives, similar in structure to 3-bromomethylphenylboronic acid, as anticancer agents. Their findings highlighted the promise of these compounds in experimental oncology due to their specific modes of action (Mateusz Psurski et al., 2018).

Biomedical Engineering and Gene Therapy

  • Peng et al. (2010) discussed the enhancement of gene transfection capability of polyethylenimine by incorporating boronic acid groups. This study signifies the potential of boronic acid derivatives in gene delivery and biomedical applications (Qi Peng et al., 2010).

Safety And Hazards

3-Bromomethylphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRFDLFMCLYROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378333
Record name 3-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethylphenylboronic acid

CAS RN

51323-43-4
Record name 3-(Bromomethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51323-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromomethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
P De, SR Gondi, D Roy, BS Sumerlin - Macromolecules, 2009 - ACS Publications
… CTA 1 was prepared in high yield by reacting 3-bromomethylphenylboronic acid with DMP. After isolation and purification, the RAFT agent was used to mediate the polymerizations of …
Number of citations: 113 pubs.acs.org
S Gamsey, A Miller, MM Olmstead… - Journal of the …, 2007 - ACS Publications
… To a solution of 3-bromomethylphenylboronic acid (0.69 g, 3.2 mmol) in DMF (25 mL) was added 3,4‘-bipyridyl (0.2 g, 1.28 mmol), and the reaction was stirred at 80 C for 48 h. The …
Number of citations: 190 pubs.acs.org
J Dong, S Li, H Wang, Q Meng, L Fan, H Xie… - Analytical …, 2013 - ACS Publications
… Briefly, 4,4-bipyridyl (0.2 g, 1.28 mmol) was added into a solution of 3-bromomethylphenylboronic acid (0.69 g, 3.2 mmol) in dimethyl formamide (DMF), and the reaction was stirred at …
Number of citations: 32 pubs.acs.org
H Zhao, K Peng, F Lv, L Liu, S Wang - ACS Applied Bio Materials, 2019 - ACS Publications
… Polymer 2 reacted with 3-bromomethylphenylboronic acid in THF to afford PFP–PBA with a yield of 25%. H NMR spectrum of PFP–PBA as shown in Figure 1a demonstrated that the …
Number of citations: 10 pubs.acs.org
P Sun, W Yang, J He, L He, P Chen… - Advanced …, 2023 - Wiley Online Library
… [27] BBT-TF-Br was first converted to BBT-TF-DMA through reaction with dimethylamine, and then reacted with 3-bromomethylphenylboronic acid to afford PBA-modified NIR-II …
Number of citations: 3 onlinelibrary.wiley.com
S Saito, TL Massie, T Maeda, H Nakazumi, CL Colyer - Sensors, 2012 - mdpi.com
Fluorescence sensing of saccharides and glycoproteins using a boronic acid functionalized squarylium cyanine dye (“SQ-BA”) is characterized in terms of synthetic, fluorometric, …
Number of citations: 32 www.mdpi.com
Z Ni, H Yu, L Wang, X Liu, D Shen… - Advanced …, 2022 - Wiley Online Library
… [ 16 ] Subsequently, poly(N,N-dimethylethylenediamine-g-3-bromomethylphenylboronic acid) phosphazene (PPBA) with different grafting ratios of phenylboronic acid groups was …
Number of citations: 42 onlinelibrary.wiley.com
Z Ni, H Yu, L Wang, Y Huang, H Lu… - ACS Applied Materials …, 2022 - ACS Publications
… The synthetic procedures of poly(N,N-dimethylethylenediamine-g-3-bromomethylphenylboronic acid) phosphazene (PPBA20 and PPBA40), PPBA-TA NPs, and PPBA-TA-PVA are …
Number of citations: 18 pubs.acs.org
H Jing - 2011 - search.proquest.com
… by reacting 3-bromomethylphenylboronic acid with 2-Dodecyl-sulfanylthiocarbonylsulfanyl-2-methylpropionic acid (CTA-1) in high yield (80%). 3bromomethylphenylboronic acid in …
Number of citations: 2 search.proquest.com
H Zhao, S Hussain, X Liu, S Li, F Lv… - … –A European Journal, 2019 - Wiley Online Library
… As shown in Scheme 1, PDI-PBA was prepared by quaternization of compound 1 with 3-bromomethylphenylboronic acid in 90 % yield. PDI-PBA consisted of PBA groups that can act as …

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